3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate
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Overview
Description
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate is a chemical compound known for its role in glycosylated protein biosynthesis. It is an artificial hexose monosaccharide analogue frequently employed as a structure-building block for various antibiotic compounds such as streptomycin and kanamycin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate typically involves the acetylation of 3-deoxy-D-arabino-hexonic acid δ-lactone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. This may include continuous flow processes and the use of industrial-grade reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted lactones .
Scientific Research Applications
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the study of glycan biosynthesis and glycosylated proteins.
Medicine: Employed in the development of antibiotics like streptomycin and kanamycin.
Industry: Utilized in the production of various biochemical compounds.
Mechanism of Action
The mechanism of action of 3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate involves its incorporation into glycosylated proteins. It acts as a substrate in enzymatic reactions that facilitate the biosynthesis of glycan structures. The molecular targets include enzymes involved in glycosylation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Deoxy-lyxo-hexonic acid, 1,4-lactone
- 3-Deoxy-xylo-hexonic acid, 1,4-lactone
- 3-Deoxy-ribo-hexonic acid lactone
Uniqueness
3-Deoxy-D-arabino-hexonic Acid δ-Lactone 2,4,6-Triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of glycosylated proteins and antibiotics .
Properties
CAS No. |
72599-57-6 |
---|---|
Molecular Formula |
C₁₂H₁₆O₈ |
Molecular Weight |
288.25 |
Origin of Product |
United States |
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